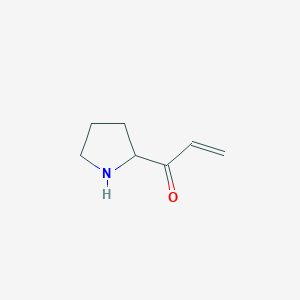

1-(Pyrrolidin-2-yl)prop-2-en-1-one

説明

特性

分子式 |

C7H11NO |

|---|---|

分子量 |

125.17 g/mol |

IUPAC名 |

1-pyrrolidin-2-ylprop-2-en-1-one |

InChI |

InChI=1S/C7H11NO/c1-2-7(9)6-4-3-5-8-6/h2,6,8H,1,3-5H2 |

InChIキー |

QYYPYISHAUTXJE-UHFFFAOYSA-N |

正規SMILES |

C=CC(=O)C1CCCN1 |

製品の起源 |

United States |

Computational and Theoretical Investigations of 1 Pyrrolidin 2 Yl Prop 2 En 1 One and Analogues

Quantum Chemical Studies

Quantum chemical studies employ the principles of quantum mechanics to compute the properties of molecules. These methods are fundamental for understanding the intrinsic electronic structure and behavior of a compound, independent of its environment.

Density Functional Theory (DFT) Calculations for Structural Elucidation and Energetics

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems. aps.org It is based on the principle that the ground-state energy of a molecule can be determined from its electron density. aps.org DFT is widely used for geometry optimization, where the lowest energy conformation of a molecule is found, providing precise information on bond lengths, bond angles, and dihedral angles. researchgate.netmdpi.com

For 1-(pyrrolidin-2-yl)prop-2-en-1-one, DFT calculations can determine the most stable three-dimensional structure. The pyrrolidine (B122466) ring is known to adopt a non-planar, puckered conformation, often an "envelope" or "twist" form. researchgate.net DFT calculations can predict the exact nature of this pucker and its energetic stability. researchgate.net For instance, studies on similar pyrrolidine derivatives have successfully used DFT methods, such as B3LYP with basis sets like 6-31G* or 6-311G(2d,p), to calculate optimized structures that show excellent agreement with experimental data from X-ray crystallography. researchgate.netresearchgate.net

Energetic calculations also allow for the comparison of different isomers or conformers. For example, DFT has been used to show that the cis isomer of a fulleropyrrolidine mono-adduct is more stable than the trans isomer, providing key insights into its thermodynamic properties. nih.gov This type of analysis is critical for understanding the conformational preferences of the propenone moiety relative to the pyrrolidine ring in 1-(pyrrolidin-2-yl)prop-2-en-1-one.

Table 1: Predicted Geometrical Parameters for 1-(Pyrrolidin-2-yl)prop-2-en-1-one from DFT Calculations Note: These are representative values based on DFT calculations of similar structures. Actual values may vary based on the specific functional and basis set used.

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C=O (Amide) | ~1.23 Å |

| Bond Length | C=C (Acryloyl) | ~1.34 Å |

| Bond Length | C-N (Amide) | ~1.37 Å |

| Bond Length | C-C (Pyrrolidine) | ~1.54 Å |

| Bond Angle | O=C-N | ~122° |

| Bond Angle | C=C-C | ~121° |

| Dihedral Angle | C=C-C=O | ~180° (for planar conformer) |

Prediction of Spectroscopic Properties

DFT calculations are a reliable tool for predicting and interpreting various types of molecular spectra, including vibrational (Infrared and Raman) and Nuclear Magnetic Resonance (NMR) spectra. researchgate.netnih.gov By calculating the harmonic vibrational frequencies, a theoretical IR spectrum can be generated. This aids in the assignment of experimental spectral bands to specific molecular motions, such as the characteristic stretching frequencies of the amide C=O group, the C=C double bond, and the C-N bond. nih.gov Studies on N-methylacetamide, a simple amide, have shown that DFT can be used to calculate the IR spectra of individual fine components, providing a detailed understanding of the contributions to the main amide I, II, and III bands. nih.gov

Similarly, NMR chemical shifts (¹H and ¹³C) and coupling constants can be computed. These theoretical predictions are valuable for confirming chemical structures and distinguishing between different isomers. nih.gov For example, DFT calculations have successfully predicted significant differences in the ¹H chemical shifts between cis and trans conformers of a fulleropyrrolidine derivative. nih.gov Quantum chemical calculations have also shown that ¹⁷O NMR parameters are highly sensitive to the torsional angles within amide structures, a feature that can be accurately modeled to understand molecular conformation. doi.org

Table 2: Predicted Spectroscopic Data for 1-(Pyrrolidin-2-yl)prop-2-en-1-one Note: These are typical frequency and chemical shift ranges predicted by DFT for the key functional groups.

| Spectrum Type | Functional Group / Atom | Predicted Value |

| IR Frequency | C=O Stretch (Amide I) | 1650-1680 cm⁻¹ |

| C=C Stretch | 1610-1640 cm⁻¹ | |

| C-N Stretch | 1400-1430 cm⁻¹ | |

| ¹H NMR Shift | Vinyl Protons (-CH=CH₂) | 5.5-6.5 ppm |

| Pyrrolidine α-CH | 3.5-4.5 ppm | |

| Pyrrolidine β,γ-CH₂ | 1.8-2.2 ppm | |

| ¹³C NMR Shift | Carbonyl Carbon (C=O) | 165-170 ppm |

| Vinyl Carbons (=CH₂) | 128-132 ppm | |

| Pyrrolidine α-Carbon | 45-55 ppm |

Analysis of Electronic Properties (HOMO-LUMO Gaps, Charge Transfer)

The electronic properties of a molecule govern its reactivity. DFT is used to calculate the energies and shapes of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). physchemres.org The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. physchemres.orgirjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of chemical reactivity and kinetic stability. physchemres.orgirjweb.com

DFT also enables the analysis of intramolecular charge transfer (ICT), which occurs in donor-acceptor systems. nih.gov By calculating the charge density difference between the ground and excited states, one can visualize and quantify the movement of electrons upon excitation. nih.gov Descriptors such as the distance of charge transfer (DCT) can be calculated to better understand the electronic nature of the molecule. nih.gov

Table 3: Calculated Electronic Properties of a Representative Acryloyl Pyrrolidine Analogue Note: Values are illustrative and depend on the specific DFT functional and basis set.

| Electronic Property | Symbol | Significance | Predicted Value |

| HOMO Energy | E(HOMO) | Electron-donating ability | -6.5 eV |

| LUMO Energy | E(LUMO) | Electron-accepting ability | -1.5 eV |

| HOMO-LUMO Gap | ΔE | Chemical Reactivity/Stability | 5.0 eV |

| Electronegativity | χ | Tendency to attract electrons | 4.0 eV |

| Chemical Hardness | η | Resistance to charge transfer | 2.5 eV |

| Electrophilicity Index | ω | Propensity to accept electrons | 3.2 eV |

Molecular Modeling and Simulations

While quantum chemical studies provide insight into the static properties of a single molecule, molecular modeling and simulations are used to study the dynamic behavior of molecules and their interactions with other molecules, such as proteins or solvents, over time.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. acs.org By solving Newton's equations of motion for a system, MD simulations generate trajectories that reveal how a molecule's conformation and interactions evolve over time. For covalent inhibitors like 1-(pyrrolidin-2-yl)prop-2-en-1-one, MD simulations are invaluable for studying the non-covalent binding step that precedes the irreversible covalent bond formation. acs.orgresearchgate.net

A typical MD simulation would involve placing the compound in the active site of a target protein (e.g., a cysteine protease) solvated in a box of explicit water molecules. acs.org The simulation, run for nanoseconds to microseconds, can assess the stability of the binding pose. acs.org A key parameter to monitor is the distance between the electrophilic β-carbon of the propenone "warhead" and the nucleophilic atom of the target amino acid residue (e.g., the sulfur of cysteine). acs.org Studies have shown that for a reaction to be likely, this distance should be stably maintained between 3.6 and 4.0 Å. acs.org MD simulations can thus help evaluate whether a designed inhibitor is properly oriented for covalent modification. acs.orgdigitellinc.com

Free Binding Energy Calculations

Estimating the binding affinity between a ligand and its target protein is a central goal of computational drug design. acs.orgmdpi.com Binding free energy calculations quantify the strength of this interaction. Popular end-point methods for this purpose are the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) approaches. deeporigin.comnih.gov

These methods calculate the binding free energy (ΔG_bind) by analyzing snapshots from an MD simulation trajectory. deeporigin.comnih.gov The total free energy is decomposed into contributions from molecular mechanics (van der Waals and electrostatic interactions) and solvation free energies (polar and nonpolar terms). deeporigin.comyoutube.com While computationally less expensive than more rigorous alchemical free energy methods, MM/PBSA and MM/GBSA can successfully rank compounds and rationalize experimental findings. acs.orgnih.gov However, they often involve approximations, such as neglecting conformational entropy. nih.gov More accurate, but computationally intensive, methods like free energy perturbation (FEP) can also be used, which calculate the free energy difference by computationally "transforming" one molecule into another. mdpi.comnih.gov

Table 4: Representative Breakdown of a MM/GBSA Binding Free Energy Calculation Note: These values are hypothetical for the non-covalent complex of 1-(pyrrolidin-2-yl)prop-2-en-1-one with a target protein.

| Energy Component | Symbol | Description | Example Value (kcal/mol) |

| Van der Waals Energy | ΔE_vdW | Favorable dispersion forces | -35.5 |

| Electrostatic Energy | ΔE_elec | Favorable charge-charge interactions | -18.2 |

| Polar Solvation Energy | ΔG_polar | Unfavorable desolvation of polar groups | +32.8 |

| Nonpolar Solvation Energy | ΔG_nonpolar | Favorable hydrophobic effect | -3.1 |

| Binding Free Energy | ΔG_bind | Overall binding affinity | -24.0 |

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug design to understand how a ligand, such as 1-(Pyrrolidin-2-yl)prop-2-en-1-one or its analogues, might interact with a biological target, typically a protein or enzyme.

One such study reported on a library of 18 novel pyrrolidin-2-one derivatives. nih.gov The compounds were docked into the active site of AChE (PDB ID: 4EY7) using extra-precision mode. nih.gov The results indicated that many of the synthesized compounds exhibited good binding affinity for AChE. nih.gov For example, 3-(4-(benzyl(methyl)amino)piperidin-1-yl)-1-(3,4-dimethoxybenzyl)pyrrolidin-2-one and 1-(3,4-dimethoxybenzyl)-3-(4-(methyl(thiazol-2-ylmethyl)amino)piperidin-1-yl)pyrrolidin-2-one demonstrated higher docking scores than the well-known AChE inhibitor, donepezil. nih.govresearchgate.net This suggests that these pyrrolidin-2-one analogues could form stable complexes with the enzyme, potentially leading to its inhibition. manipal.edunih.gov

The following table summarizes the docking scores of selected pyrrolidin-2-one derivatives against acetylcholinesterase:

| Compound | Docking Score |

| 3-(4-(benzyl(methyl)amino)piperidin-1-yl)-1-(3,4-dimethoxybenzyl)pyrrolidin-2-one | -18.59 |

| 1-(3,4-dimethoxybenzyl)-3-(4-(methyl(thiazol-2-ylmethyl)amino)piperidin-1-yl)pyrrolidin-2-one | -18.057 |

| Donepezil (Reference) | -17.257 |

Data sourced from Gupta et al. (2022). nih.gov

In another study, covalent docking simulations were utilized to investigate the interaction of acrylamide (B121943), a structural analogue of the acryloyl group in 1-(pyrrolidin-2-yl)prop-2-en-1-one, with various protein targets. researchgate.netnih.gov This approach is particularly relevant for compounds capable of forming covalent bonds with their biological targets. The study revealed that the reactivity of acrylamide with cysteine residues in proteins is influenced by the surrounding amino acid microenvironment, with a preference for proximity to positively charged residues like lysine and arginine. nih.gov Such computational approaches could be instrumental in predicting the potential protein targets of 1-(pyrrolidin-2-yl)prop-2-en-1-one and understanding its mechanism of action.

Furthermore, derivatives of pyrrolidin-2-one have been investigated as inhibitors of other enzymes, such as deoxyribonuclease I (DNase I). nih.gov Molecular docking studies in these contexts help to elucidate the potential binding sites and interactions of these compounds with the enzyme, guiding the design of more potent inhibitors. nih.gov

Reactivity Prediction and Pathway Elucidation

Computational chemistry offers a suite of tools to predict the reactivity of molecules and elucidate potential reaction pathways. These methods are grounded in quantum mechanics and provide a theoretical framework for understanding chemical behavior at the electronic level.

A comprehensive search of the scientific literature did not yield specific studies that have calculated the global and local reactivity indices for 1-(Pyrrolidin-2-yl)prop-2-en-1-one. However, the theoretical framework for these calculations is well-established. rsc.orgdergipark.org.tr For a given molecule, these indices can be calculated from the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). dergipark.org.tr

The following table outlines the key global reactivity indices and their significance:

| Reactivity Index | Formula | Significance |

| Chemical Potential (μ) | μ = (EHOMO + ELUMO) / 2 | Represents the escaping tendency of electrons from a system. |

| Chemical Hardness (η) | η = (ELUMO - EHOMO) / 2 | Measures the resistance of a molecule to changes in its electron distribution. |

| Electrophilicity (ω) | ω = μ2 / (2η) | Quantifies the ability of a molecule to accept electrons. |

| Nucleophilicity (N) | N = EHOMO(Nu) - EHOMO(TCE) | Measures the ability of a molecule to donate electrons, often referenced to a standard like tetracyanoethylene (TCE). |

Formulas are based on Koopmans' theorem in DFT.

For 1-(Pyrrolidin-2-yl)prop-2-en-1-one, the acryloyl moiety is expected to be a key site for reactivity. The electron-withdrawing nature of the carbonyl group would likely render the β-carbon of the double bond susceptible to nucleophilic attack, a feature that could be quantified by local reactivity indices. Similarly, the nitrogen and oxygen atoms would be expected to have significant nucleophilic character.

The non-covalent interactions between molecules are crucial in determining their physical properties and how they interact in a biological environment. Computational methods can be used to study and quantify these interactions, which include hydrogen bonding, van der Waals forces, and electrostatic interactions.

Specific computational studies detailing the intermolecular interactions of 1-(Pyrrolidin-2-yl)prop-2-en-1-one could not be identified in the available literature. However, studies on related systems, such as chitosan/polyvinylpyrrolidone blends, have utilized computational chemistry to analyze intermolecular interactions. scielo.org.ar In that research, it was found that strong intermolecular interactions, primarily hydrogen bonds between the carbonyl group of polyvinylpyrrolidone and the hydroxyl groups of chitosan, were present. scielo.org.ar

For 1-(Pyrrolidin-2-yl)prop-2-en-1-one, the carbonyl oxygen and the N-H group of the pyrrolidine ring would be expected to be primary sites for hydrogen bonding. The molecule could act as both a hydrogen bond donor (via the N-H) and a hydrogen bond acceptor (via the C=O). Computational methods such as Atoms in Molecules (AIM) theory, Natural Bond Orbital (NBO) analysis, and Symmetry-Adapted Perturbation Theory (SAPT) could be employed to precisely characterize and quantify the nature and strength of these interactions in dimers or larger clusters of the molecule. Molecular dynamics simulations could further provide insights into the dynamic nature of these interactions in a condensed phase or in solution. scielo.org.ar

Emerging Research Directions and Future Perspectives

Innovation in Green and Sustainable Synthetic Methodologies

The development of environmentally benign synthetic routes is a cornerstone of modern chemistry. For a molecule like 1-(Pyrrolidin-2-yl)prop-2-en-1-one, future research is expected to move beyond traditional methods towards greener alternatives that offer high efficiency, atom economy, and reduced environmental impact.

Key areas for innovation include:

Biocatalysis: The use of enzymes to construct the chiral pyrrolidine (B122466) core offers a highly stereoselective and sustainable approach. Directed evolution of enzymes like cytochrome P411 has successfully catalyzed intramolecular C-H amination to produce chiral pyrrolidines from simple azide (B81097) precursors under mild, aqueous conditions. nih.govacs.org Similarly, laccase-catalyzed reactions have been used to synthesize functionalized pyrrolidine-2,3-diones. rsc.org Applying such biocatalytic methods could enable the efficient, enantiopure synthesis of the pyrrolidine-2-yl core of the target molecule.

Photocatalysis and Flow Chemistry: Photoinduced, organocatalyzed reactions represent a powerful tool for green synthesis. Recent studies have demonstrated the three-component cyclization of styrenes, esters, and amines to form pyrrolidin-2-ones using visible light in microchannel reactors. rsc.orgrsc.orgthieme-connect.com This metal-free approach, combining the benefits of photocatalysis with the efficiency and safety of flow chemistry, could be adapted for the construction of the pyrrolidin-2-one ring system.

Table 1: Potential Green Synthetic Strategies

| Methodology | Key Advantages | Applicability to Target Compound | Reference Example |

|---|---|---|---|

| Biocatalytic C-H Amination | High enantioselectivity, mild aqueous conditions, renewable catalysts. | Enantioselective synthesis of the chiral pyrrolidine ring. | Cytochrome P411 variants for pyrrolidine synthesis. nih.govacs.org |

| Photoinduced Organocatalysis | Metal-free, uses visible light, high atom economy. | Construction of the pyrrolidin-2-one backbone. | Three-component cyclization in a microreactor. rsc.org |

| Aqueous Phase Synthesis | Eliminates hazardous organic solvents, simplifies purification. | Amide bond formation or polymerization steps. | Surfactant-free synthesis of acrylamide (B121943) nanogels in water. nih.gov |

| Renewable Feedstocks | Reduces reliance on petrochemicals, improves sustainability. | Synthesis of the acrylamide moiety from vegetable oils. | Transesterification of vegetable oils with N-hydroxyethylacrylamide. european-coatings.com |

Advanced Computational Design and Predictive Modeling

Computational chemistry offers powerful tools to accelerate the discovery process by predicting molecular properties and guiding experimental design. For 1-(Pyrrolidin-2-yl)prop-2-en-1-one, in silico methods can be instrumental in designing analogs with tailored functions and predicting their behavior.

Future computational research would likely focus on:

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR studies, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), are crucial for understanding the structural requirements for biological activity. For related pyrrolidine derivatives, QSAR models have successfully identified that electrostatic, steric, and hydrogen-bonding fields are critical for inhibitory activity against targets like neuraminidase and Mcl-1. nih.govtandfonline.comtandfonline.com These models can be used to predict the activity of novel, unsynthesized analogs of 1-(Pyrrolidin-2-yl)prop-2-en-1-one.

Molecular Docking and Dynamics: To explore potential therapeutic applications, molecular docking simulations can predict the binding modes of the target compound within the active sites of various enzymes or receptors. ingentaconnect.com Studies on pyrrolidine-based inhibitors have used docking to identify key interactions with amino acid residues. nih.govingentaconnect.comnih.gov Subsequent molecular dynamics (MD) simulations can then assess the stability of these ligand-protein complexes over time, providing a more dynamic picture of the binding interactions. tandfonline.com

ADME/Tox Prediction: A significant hurdle in drug development is poor pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion) and toxicity. Computational tools can predict these ADME/Tox profiles early in the design phase. For other pyrrolidine derivatives, in silico models have successfully predicted oral bioavailability, permeability, and potential for toxicity, such as AMES toxicity or hERG inhibition. tandfonline.comtandfonline.com

Table 2: Computational Approaches for Drug Design

| Computational Method | Objective | Predicted Properties/Insights | Reference Example |

|---|---|---|---|

| 3D-QSAR (CoMFA/CoMSIA) | Correlate structure with biological activity. | Identifies favorable/unfavorable structural regions for activity. | Modeling of pyrrolidine derivatives as Mcl-1 inhibitors. tandfonline.com |

| Molecular Docking | Predict binding orientation in a target protein. | Binding affinity scores and key amino acid interactions. | Docking of pyrrolidine derivatives as DPP-IV inhibitors. ingentaconnect.com |

| Molecular Dynamics (MD) Simulation | Assess the stability of the ligand-protein complex. | Conformational stability and binding free energy. | MD simulation of pyrrolidinone analogs with COX/LOX enzymes. researchgate.net |

| ADME/Tox Prediction | Evaluate drug-likeness and potential toxicity. | Oral bioavailability, permeability, CYP inhibition, mutagenicity. | ADME/Tox prediction for novel pyrrolidine-based inhibitors. tandfonline.com |

Exploration of Novel Reactivity and Catalytic Phenomena

The unique combination of a lactam and a Michael acceptor in 1-(Pyrrolidin-2-yl)prop-2-en-1-one suggests a rich and underexplored reactive profile. Future studies will likely uncover novel transformations and catalytic applications.

Promising areas of exploration include:

Cycloaddition Reactions: The vinylogous amide character of the molecule makes it a prime candidate for various cycloaddition reactions. Research on related systems has shown that vinylogous amides can participate in formal [3+3] cycloadditions to construct piperidine (B6355638) rings. electronicsandbooks.com Furthermore, the propenone moiety could undergo [2+2] photocycloadditions, potentially mediated by visible light and an iridium catalyst, to form strained cyclobutane (B1203170) rings. bard.edu Palladium-catalyzed [3+2] cycloadditions of allenic amides with vinyl epoxides also suggest a pathway for creating complex five-membered heterocyclic systems. researchgate.netthieme-connect.com

Asymmetric Catalysis: The pyrrolidine scaffold is a privileged structure in organocatalysis. nih.gov Future work could explore the use of 1-(Pyrrolidin-2-yl)prop-2-en-1-one itself as a precursor to new chiral ligands or organocatalysts. Moreover, the synthesis of the molecule could be achieved via novel asymmetric catalytic methods, such as the gold-catalyzed tandem hydroamination/allylation used to create substituted pyrrolidines. acs.org

Radical-Mediated Transformations: The propenone group is susceptible to radical additions. Photoinduced processes, such as the chloroamination cyclization of allenes involving a nitrogen-centered radical, demonstrate how radical intermediates can be harnessed to form substituted pyrrolidines. nih.gov Exploring the radical reactivity of the target compound could lead to new methods for C-C and C-heteroatom bond formation.

Development of Structure-Activity Relationships for Targeted Applications

A systematic investigation into the structure-activity relationships (SAR) of 1-(Pyrrolidin-2-yl)prop-2-en-1-one is essential for optimizing its properties for specific applications, particularly in medicinal chemistry.

Future SAR studies should systematically probe:

Substitution on the Pyrrolidine Ring: The pyrrolidine ring offers multiple points for modification. As seen in numerous studies, substituents at the C3, C4, and C5 positions, as well as on the nitrogen atom, can dramatically influence biological activity and target selectivity. nih.govnih.gov For instance, SAR studies on pyrrolidine-2,5-diones revealed that the nature of the substituent at the C3 position strongly affects anticonvulsant activity. nih.gov

Modification of the Acrylamide Moiety: The acrylamide group is a known covalent warhead in targeted inhibitors. Altering the electronics and sterics of the vinyl group can modulate its reactivity as a Michael acceptor. Furthermore, replacing the terminal vinyl hydrogen atoms could introduce new interaction points or alter the molecule's reactivity profile. SAR studies on other acrylamide inhibitors have shown that such modifications can significantly improve cell permeability and solubility without sacrificing potency. nih.gov

Stereochemistry: The stereocenter at C2 of the pyrrolidine ring is a critical feature. The spatial orientation of the propenone group relative to the ring will undoubtedly affect how the molecule interacts with chiral biological targets. Investigating the activity of different enantiomers and diastereomers will be crucial, as pharmacological efficacy is often dependent on the specific stereochemistry of the pyrrolidine scaffold. nih.gov

Integration with Advanced Spectroscopic and Analytical Techniques

The unambiguous characterization of 1-(Pyrrolidin-2-yl)prop-2-en-1-one and its future derivatives requires a suite of advanced analytical techniques. These methods are not only for routine confirmation but are essential for elucidating subtle structural and stereochemical details that govern function.

Essential techniques for future research will include:

X-ray Crystallography: Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. It provides precise information on bond lengths, bond angles, and, crucially, the relative and absolute stereochemistry. This technique has been vital in confirming the structures of numerous complex pyrrolidine derivatives. researchgate.netnih.govmdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: High-field NMR, including two-dimensional techniques like COSY, HSQC, and HMBC, is indispensable for confirming the connectivity of the molecule in solution. NOESY experiments can provide information about through-space interactions, helping to define the molecule's solution-phase conformation. Detailed NMR analysis has been used to characterize complex products like 2-(1-chlorovinyl)pyrrolidines. nih.gov

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is necessary to confirm the elemental composition of new compounds by providing a highly accurate mass measurement. Tandem mass spectrometry (MS/MS) can be used to study fragmentation patterns, which provides additional structural evidence.

Chiral Chromatography: To support asymmetric synthesis and test the biological activity of individual stereoisomers, robust methods for separating enantiomers are required. Chiral High-Performance Liquid Chromatography (HPLC) is the standard technique for determining enantiomeric excess (ee) and for the preparative separation of chiral pyrrolidine derivatives. nih.govwhiterose.ac.uk

Table 4: Key Analytical and Spectroscopic Techniques

| Technique | Purpose | Information Obtained | Reference Application |

|---|---|---|---|

| X-Ray Crystallography | Unambiguous 3D structure determination. | Bond lengths, angles, conformation, absolute stereochemistry. | Confirmation of pyrrolidine-2,4-dione (B1332186) structures. researchgate.net |

| 2D NMR Spectroscopy | Elucidation of molecular connectivity and conformation in solution. | 1H-1H correlations (COSY), 1H-13C correlations (HSQC/HMBC), spatial proximity (NOESY). | Structural assignment of enaminone-based propiophenones. mdpi.com |

| High-Resolution Mass Spectrometry (HRMS) | Confirmation of elemental composition. | Highly accurate molecular weight. | Standard characterization for novel synthetic compounds. |

| Chiral HPLC | Separation of enantiomers and determination of purity. | Enantiomeric excess (ee), retention times for individual enantiomers. | Measurement of enantioselectivity in biocatalytic pyrrolidine synthesis. nih.gov |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。